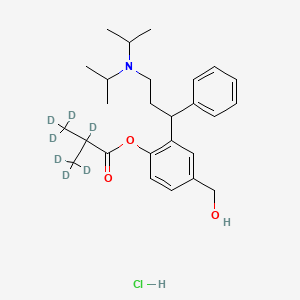
Fesoterodine-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine-d7 (hydrochloride) is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is a prodrug, which means it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine. The deuterated version, Fesoterodine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of fesoterodine due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Méthodes De Préparation
The synthesis of Fesoterodine-d7 (hydrochloride) involves several steps, starting from the preparation of the intermediate 5-hydroxymethyl tolterodine. This intermediate is then reacted with isobutyryl chloride to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods often employ large-scale reactors and purification techniques such as recrystallization and chromatography to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Fesoterodine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are studied to understand its metabolic pathways.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common in the synthesis and modification of fesoterodine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
Applications De Recherche Scientifique
Fesoterodine-d7 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: To study the synthesis, stability, and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of fesoterodine in biological systems.
Medicine: To develop and optimize treatments for overactive bladder syndrome and other related conditions.
Industry: To improve the production processes and quality control of pharmaceutical products containing fesoterodine .
Mécanisme D'action
Fesoterodine-d7 (hydrochloride) acts as a competitive antagonist at muscarinic receptors. Once metabolized to its active form, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action reduces the urge to urinate and helps manage symptoms of overactive bladder. The molecular targets involved are primarily the muscarinic receptors in the bladder, which are responsible for mediating bladder contractions .
Comparaison Avec Des Composés Similaires
Fesoterodine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Tolterodine: Another antimuscarinic agent used for overactive bladder, but without deuterium labeling.
Oxybutynin: An older antimuscarinic drug with a similar mechanism of action but different pharmacokinetic properties.
Solifenacin: A newer antimuscarinic agent with a longer half-life and different side effect profile. The uniqueness of Fesoterodine-d7 lies in its ability to provide more detailed insights into the drug’s behavior in the body due to the presence of deuterium
Propriétés
Formule moléculaire |
C26H38ClNO3 |
|---|---|
Poids moléculaire |
455.1 g/mol |
Nom IUPAC |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D; |
Clé InChI |
DIHOSBDWSHGBKB-IAEYDMPTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
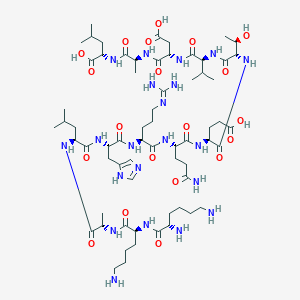
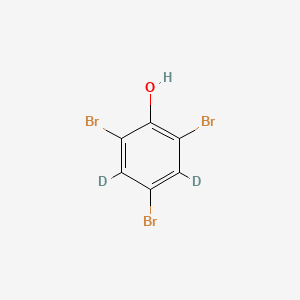

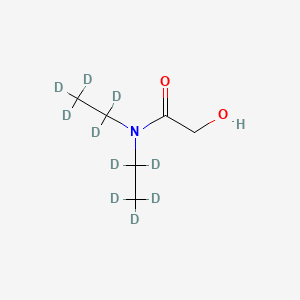



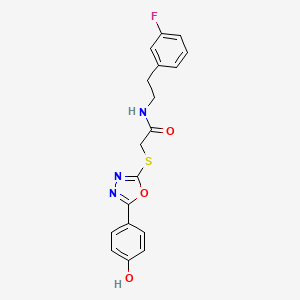



![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
